(2,5-Dioxooxazolidin-4-yl)methyl acetate
Description
Historical Context and Discovery
The discovery of (2,5-dioxooxazolidin-4-yl)methyl acetate is rooted in the broader exploration of oxazolidinone derivatives, which gained prominence in the late 20th century due to their biological activity and synthetic utility. While the exact date of its first synthesis remains undocumented in public databases, structurally analogous compounds such as benzyl (S)-2,5-dioxooxazolidine-4-acetate were reported in the early 2000s, with PubChem entries dating to 2005. These derivatives emerged from efforts to optimize N-carboxyanhydrides (NCAs) for peptide synthesis, where the oxazolidine ring’s electrophilic carbonyl groups enable efficient amine acylation. The methyl acetate variant likely arose from methodological refinements aimed at improving solubility or modulating reactivity in polymer chemistry applications.
Significance in Heterocyclic Chemistry
(2,5-Dioxooxazolidin-4-yl)methyl acetate occupies a critical niche in heterocyclic chemistry due to its dual functionality as both a cyclic carbamate and an ester. The 2,5-dioxooxazolidine core imparts rigidity and electronic polarization, facilitating nucleophilic attacks at the C-4 position while the methyl acetate side chain enhances steric accessibility compared to bulkier aryl esters. This combination makes the compound a valuable precursor for:
- Ring-opening polymerizations : The strained oxazolidine ring undergoes controlled polymerization to yield poly(ester amide)s with tunable thermal properties.
- Peptide mimetics : Selective modification of the C-4 substituent enables the synthesis of non-natural amino acid analogs.
- Cross-coupling substrates : The acetate group serves as a leaving site in metal-catalyzed reactions, enabling C–C bond formation.
Recent studies highlight its utility in generating biodegradable polymers, where the ester linkage promotes hydrolytic degradation under physiological conditions.
Nomenclature and Systematic Classification
The systematic naming of (2,5-dioxooxazolidin-4-yl)methyl acetate follows IUPAC guidelines for oxazolidine derivatives:
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | Oxazolidine (1,3-oxazolidine) |
| Substituents | - Two ketone groups at positions 2 and 5 (dioxo) |
| - Methyl acetate group at position 4 | |
| Full IUPAC name | [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl] acetate |
Alternative names include methyl 2-(2,5-dioxooxazolidin-4-yl)acetate and 4-(acetoxymethyl)-2,5-oxazolidinedione. The CAS registry number for closely related compounds, such as benzyl analogs, falls within the 13590-42-6 to 46911-83-5 range, though the methyl variant remains less cataloged in public databases.
Structural Features :
Properties
Molecular Formula |
C6H7NO5 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
(2,5-dioxo-1,3-oxazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C6H7NO5/c1-3(8)11-2-4-5(9)12-6(10)7-4/h4H,2H2,1H3,(H,7,10) |
InChI Key |
FQVYMXBGGDYBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Formation
- The oxazolidinone ring is formed by reacting an amino alcohol with a suitable carbonyl source (e.g., phosgene derivatives or carbamates) under controlled acidic or basic conditions.
- The reaction conditions are optimized to favor ring closure, typically involving reflux in solvents such as dioxane or pyridine.
Introduction of the Methyl Acetate Group
- The methyl acetate substituent at the 4-position can be introduced by esterification of the corresponding hydroxymethyl intermediate.
- This is often achieved by reacting the hydroxymethyl oxazolidinone with acetic anhydride or acetyl chloride in the presence of a base or catalyst.
- The reaction is typically carried out in anhydrous solvents like pyridine or dichloromethane to avoid hydrolysis.
Purification and Crystallization
- After synthesis, the product is purified by crystallization from solvents such as n-butanol or mixtures of DMF and water, depending on solubility.
- Filtration and drying under vacuum yield the pure compound.
Representative Experimental Procedure (Adapted from Related Oxazolidinone Syntheses)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of amino alcohol intermediate | Starting amino alcohol + carbonyl compound, reflux in dioxane or pyridine | Formation of oxazolidinone ring via cyclization |
| 2. Esterification | Hydroxymethyl oxazolidinone + acetyl chloride or acetic anhydride, base (e.g., pyridine), room temperature to reflux | Introduction of methyl acetate group at 4-position |
| 3. Work-up | Addition of water, acidification to pH 3-4 with dilute HCl | Precipitation of product |
| 4. Purification | Filtration, crystallization from n-butanol or DMF/water mixture | Isolation of pure (2,5-Dioxooxazolidin-4-yl)methyl acetate |
Analytical and Structural Characterization
- Single-crystal X-ray diffraction studies of related oxazolidinone derivatives confirm the planar nature of the oxazolidinone ring and the positioning of substituents.
- Thermal analysis (DSC, TGA) indicates decomposition temperatures around 130–220 °C for similar compounds, confirming thermal stability suitable for handling and storage.
- Spectroscopic methods such as FTIR and NMR are used to confirm the presence of characteristic carbonyl groups and ester functionalities.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent for cyclization | Anhydrous dioxane or pyridine | Ensures ring closure without hydrolysis |
| Temperature | Reflux or room temperature | Depends on step; esterification often at room temp |
| Esterification reagent | Acetyl chloride or acetic anhydride | Introduces methyl acetate group |
| Base/catalyst | Pyridine or DMAP | Catalyzes esterification |
| Purification solvent | n-Butanol or DMF/water (2:1) | Crystallization solvent varies by compound |
| Reaction time | 2–24 hours | Cyclization and esterification times vary |
Research Findings and Notes
- The preparation methods for (2,5-Dioxooxazolidin-4-yl)methyl acetate are closely related to those used for other oxazolidinone derivatives, emphasizing the importance of controlled cyclization and selective esterification.
- Industrial synthesis may employ continuous flow reactors to improve yield and purity, with precise control over reaction parameters.
- The compound’s stability and crystallinity facilitate purification by crystallization, which is critical for pharmaceutical-grade material.
- Structural studies reveal that the oxazolidinone ring maintains planarity, which is important for biological activity and further chemical modifications.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxooxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Oxazolidines.
Substitution: Substituted oxazolidin-4-yl acetates.
Scientific Research Applications
(2,5-Dioxooxazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dioxooxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |
|---|---|---|---|---|
| (2,5-Dioxooxazolidin-4-yl)methyl acetate (13590-42-6) | C₁₂H₁₁NO₅ | 249.22 | Benzyl ester, dioxooxazolidine | Oxazolidine-2,5-dione |
| 2,2,5-Trimethyl-3-nitrosooxazolidine (77400-46-5) | C₆H₁₂N₂O₂ | 144.17 | Nitroso, methyl substituents | Oxazolidine |
| (4S,5R)-3-Benzoyl-4-phenyl-5-oxazolidinecarboxylic acid (949023-16-9) | C₂₄H₂₁NO₅ | 403.44 | Benzoyl, phenyl, carboxylic acid | Oxazolidine-5-carboxylic acid |
| Ethyl (S)-2-[(S)-4-methyl-2,5-dioxo-3-oxazolidinyl]-4-phenylbutanoate (84793-24-8) | C₁₆H₁₉NO₅ | 305.33 | Ethyl ester, methyl-dioxooxazolidine, phenyl | Oxazolidine-2,5-dione |
Key Observations:
- The target compound’s dioxooxazolidine core (oxazolidine-2,5-dione) distinguishes it from simpler oxazolidines (e.g., 77400-46-5), which lack the electron-withdrawing dioxo groups. This enhances its reactivity in polymerization reactions .
- The benzyl ester group in 13590-42-6 provides steric bulk and lipophilicity, contrasting with the ethyl ester in 84793-24-8 or the carboxylic acid in 949023-16-7. These differences influence solubility and stability .
Research Findings and Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
